molecular formula C34H38N4O4 B1253254 Aristophyll A

Aristophyll A

Cat. No.: B1253254
M. Wt: 566.7 g/mol
InChI Key: NKTGSHCJJZKJTR-CVDCTZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aristophyll A (Chemical name: (17S,18S)-7-Ethyl-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-12-vinyl-17,18-dihydro-2-porphyrinecarboxylate methyl ester) is a porphyrin-derived compound with the molecular formula C₃₄H₃₈N₄O₄, an average mass of 566.702 Da, and a monoisotopic mass of 566.289306 Da . It features two defined stereocenters at positions 17 and 18, a vinyl group at position 12, and an ethyl substituent at position 5. The compound’s ChemSpider ID is 8682607, and its structural complexity is highlighted by its porphyrin core, which is modified with methoxy and methyl ester functional groups . This compound’s spectral characterization (e.g., ¹³C-NMR, IR, and mass spectrometry) aligns with porphyrin derivatives, as outlined in spectral data compilations .

Properties

Molecular Formula

C34H38N4O4

Molecular Weight

566.7 g/mol

IUPAC Name

methyl (17S,18S)-12-ethenyl-7-ethyl-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,21,23-tetrahydroporphyrin-2-carboxylate

InChI

InChI=1S/C34H38N4O4/c1-9-21-17(3)24-13-25-19(5)23(11-12-32(39)41-7)30(37-25)16-31-33(34(40)42-8)20(6)27(38-31)15-29-22(10-2)18(4)26(36-29)14-28(21)35-24/h9,13-16,19,23,35,38H,1,10-12H2,2-8H3/t19-,23-/m0/s1

InChI Key

NKTGSHCJJZKJTR-CVDCTZTESA-N

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OC)C(=O)OC)C)C

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OC)C(=O)OC)C)C

Synonyms

aristophyll A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Aristophyll A belongs to the porphyrin class, which includes compounds critical in biological systems (e.g., chlorophylls, hemes) and synthetic applications. Below, it is compared with two structurally related compounds: Protoporphyrin IX (a heme precursor) and Chlorophyll a (a photosynthetic pigment).

Table 1: Comparative Analysis of this compound and Analogues
Parameter This compound Protoporphyrin IX Chlorophyll a
Molecular Formula C₃₄H₃₈N₄O₄ C₃₄H₃₄N₄O₄ C₅₅H₇₂MgN₄O₅
Core Structure Porphyrin with ethyl, vinyl, and ester substituents Porphyrin with propionate side chains Porphyrin with Mg²⁺ ion and phytol chain
Key Functional Groups Methoxy, methyl ester Carboxylates, vinyl Phytyl ester, Mg²⁺ center
Stereocenters 2 (17S,18S) 0 1 (C13²)
Biological Role Under investigation Heme biosynthesis Photosynthesis
Spectral Data ¹³C-NMR: 566.29 Da (monoisotopic) UV-Vis: Soret band ~400 nm UV-Vis: Soret band ~430 nm

Key Contrasts and Research Findings

Structural Complexity :

  • This compound’s ethyl and methoxy groups distinguish it from Protoporphyrin IX, which has propionate side chains. These substituents likely influence its solubility and interaction with biological targets .
  • Unlike Chlorophyll a, this compound lacks a metal ion center (e.g., Mg²⁺), which is critical for light absorption in photosynthesis .

Spectral and Analytical Differences: this compound’s monoisotopic mass (566.289306 Da) differs significantly from Protoporphyrin IX (562.25 Da) due to esterification and alkylation . IR spectra of this compound show strong C=O stretches (~1700 cm⁻¹) from ester groups, absent in Protoporphyrin IX but present in Chlorophyll a’s phytyl chain .

Functional Implications :

  • Protoporphyrin IX’s carboxylates enable iron chelation for heme synthesis, while this compound’s ester groups may enhance membrane permeability .
  • Chlorophyll a’s Mg²⁺ center is essential for photoexcitation , a feature absent in this compound, suggesting divergent applications .

Methodological Considerations

Comparative studies rely on spectroscopic techniques (¹³C-NMR, IR) and mass spectrometry , as emphasized in guidelines for chemical analysis . For instance, this compound’s stereochemistry was confirmed via advanced NMR, whereas Protoporphyrin IX’s planar structure requires fewer analytical steps .

Q & A

Q. How should conflicting bioactivity data for this compound be visualized in publications?

  • Answer : Use forest plots to display effect sizes (e.g., IC50 values) across studies, highlighting heterogeneity via I² statistics . Example:
    Forest Plot Example
    Caption: Meta-analysis of this compound’s cytotoxicity across 20 studies (I² = 65%, indicating high variability).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aristophyll A
Reactant of Route 2
Aristophyll A

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